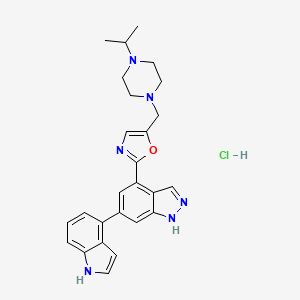

Nemiralisib hydrochloride

Description

Properties

IUPAC Name |

2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUEJGEJLAXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254036-77-5 | |

| Record name | GSK-2269557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMIRALISIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemiralisib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemiralisib hydrochloride (GSK2269557) is a potent and highly selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme plays a critical role in the activation and function of various leukocytes, which are key drivers of inflammation in a range of respiratory diseases. By specifically targeting PI3Kδ, Nemiralisib aims to modulate the aberrant immune responses characteristic of conditions such as Chronic Obstructive Pulmonary Disease (COPD) and Activated PI3Kδ Syndrome (APDS), offering a targeted anti-inflammatory approach. This technical guide provides a comprehensive overview of the core mechanism of action of Nemiralisib, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the PI3Kδ Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the PI3Kδ enzyme, a member of the Class IA PI3Ks. PI3Kδ is primarily expressed in leukocytes, including neutrophils, T-cells, and B-cells.[1] In inflammatory respiratory diseases, the PI3Kδ pathway is often upregulated in these immune cells.[2]

The core mechanism involves the following steps:

-

Enzyme Inhibition: Nemiralisib binds to the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

-

Downstream Signaling Cascade Blockade: The reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains. A key effector in this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Modulation of Cellular Functions: By inhibiting the PI3Kδ/Akt signaling axis, Nemiralisib ultimately modulates a variety of leukocyte functions integral to the inflammatory process. These include:

-

Cell Proliferation and Survival: Inhibition of this pathway can lead to reduced proliferation and increased apoptosis of inflammatory cells.

-

Cellular Activation and Effector Functions: The activation of T-cells and B-cells, as well as the degranulation of mast cells and the oxidative burst in neutrophils, are attenuated.

-

Chemotaxis and Cell Migration: Nemiralisib has been shown to correct the aberrant directionality of chemotaxis observed in neutrophils from COPD patients, a key factor in the persistent inflammation in the lungs.[3]

-

Cytokine Production: The release of pro-inflammatory cytokines, such as IFNγ, is reduced.

-

The following diagram illustrates the central role of PI3Kδ in leukocyte signaling and the point of intervention for Nemiralisib.

Quantitative Data on Potency and Selectivity

Nemiralisib has demonstrated high potency for PI3Kδ and significant selectivity over other PI3K isoforms. This selectivity is crucial for minimizing off-target effects.

| Target | Potency/Selectivity Metric | Value | Reference |

| PI3Kδ | pKi | 9.9 | [4] |

| PI3Kα | pIC50 | 5.3 (>1000-fold selective) | [4] |

| PI3Kβ | pIC50 | 5.8 (>1000-fold selective) | [4] |

| PI3Kγ | pIC50 | 5.2 (>1000-fold selective) | [4] |

| IFNγ inhibition in PBMC assay | pIC50 | 9.7 | [5] |

Experimental Protocols

PI3Kδ Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of Nemiralisib against the PI3Kδ enzyme. The principle is based on the detection of PIP3, the product of the PI3Kδ enzymatic reaction, through a competitive immunoassay using HTRF technology.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

-

This compound (or other test compounds)

-

HTRF detection reagents: Europium cryptate-labeled anti-PIP3 antibody and a biotinylated PIP3 tracer recognized by streptavidin-XL665.

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Nemiralisib in DMSO and then dilute in assay buffer to the final desired concentrations.

-

Enzyme Reaction:

-

Add PI3Kδ enzyme to the wells of the microplate.

-

Add the test compound (Nemiralisib) or vehicle control.

-

Initiate the enzymatic reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-PIP3 antibody and biotinylated PIP3 tracer/streptavidin-XL665).

-

Incubate at room temperature to allow for the binding of the detection reagents.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (specific signal from FRET) and 620 nm (cryptate emission). The ratio of these two signals is calculated and used to determine the amount of PIP3 produced.

-

Data Analysis: The IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Peripheral Blood Mononuclear Cell (PBMC) Assay for IFNγ Inhibition

This cell-based assay assesses the functional consequence of PI3Kδ inhibition by measuring the suppression of IFNγ production by stimulated PBMCs.

Materials:

-

Human PBMCs isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin).

-

Stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA)).

-

This compound.

-

IFNγ ELISA kit or ELISpot kit.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Preparation: Isolate PBMCs and resuspend them in complete cell culture medium at a defined concentration (e.g., 1 x 10^6 cells/mL).

-

Compound Treatment:

-

Plate the PBMCs into 96-well plates.

-

Add serial dilutions of Nemiralisib or vehicle control to the wells.

-

Pre-incubate the cells with the compound for a short period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Stimulation: Add the chosen stimulant (e.g., anti-CD3/anti-CD28) to the wells to induce T-cell activation and IFNγ production.

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

IFNγ Measurement:

-

ELISA: Centrifuge the plates and collect the supernatant. Measure the IFNγ concentration in the supernatant using a standard sandwich ELISA protocol.

-

ELISpot: Follow the manufacturer's instructions for the ELISpot assay to enumerate the number of IFNγ-secreting cells.

-

-

Data Analysis: Calculate the percent inhibition of IFNγ production for each concentration of Nemiralisib and determine the IC50 value.

Brown Norway Rat Model of Ovalbumin-Induced Lung Inflammation

This in vivo model is used to evaluate the anti-inflammatory effects of Nemiralisib in a relevant animal model of allergic airway inflammation.

Materials:

-

Brown Norway rats.

-

Ovalbumin (OVA).

-

Aluminium hydroxide (B78521) (adjuvant).

-

Nebulizer for aerosol challenge.

-

This compound for inhalation or other routes of administration.

-

Equipment for bronchoalveolar lavage (BAL).

-

Reagents for cell counting and differentiation.

-

Cytokine analysis kits (e.g., for IL-4, IL-5, IL-13).

Procedure:

-

Sensitization:

-

Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminium hydroxide on specific days (e.g., day 0 and day 7).

-

-

Drug Administration: Administer Nemiralisib or vehicle to the rats via the desired route (e.g., inhalation) at a specified time before the OVA challenge.

-

OVA Challenge:

-

On a later day (e.g., day 14), expose the sensitized rats to an aerosol of OVA for a defined period to induce an inflammatory response in the lungs.

-

-

Assessment of Lung Inflammation:

-

At a specific time point after the challenge (e.g., 24 or 48 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) to collect cells and fluid from the lungs.

-

Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

-

Measure the levels of relevant cytokines in the BAL fluid.

-

-

Data Analysis: Compare the inflammatory cell numbers and cytokine levels in the Nemiralisib-treated group to the vehicle-treated group to determine the extent of inhibition of the inflammatory response.

Clinical Evidence and Relevance

Clinical trials have investigated the efficacy and safety of inhaled Nemiralisib in patients with respiratory diseases, primarily COPD.

-

COPD: Studies have shown that Nemiralisib can improve lung function parameters in patients with acute exacerbations of COPD. For instance, in one study, Nemiralisib-treated patients showed an 18% placebo-corrected increase from baseline in distal specific imaging airway volume (siVaw) at day 28.[2] An improvement in FEV1 has also been observed.[2]

-

APDS: In a trial with APDS patients, inhaled Nemiralisib was well-tolerated but did not show convincing evidence of target engagement in the lung or downstream effects in the lung or blood compartments.[6] This may be due to insufficient retention of the drug in the lungs of these patients.[6]

Safety Profile: The most common adverse event reported with inhaled Nemiralisib is post-inhalation cough.[2][6] Otherwise, the drug has been generally well-tolerated in clinical trials.[2][6]

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with a well-defined mechanism of action centered on the modulation of leukocyte function. By targeting a key signaling pathway in inflammatory cells, it offers a promising therapeutic strategy for respiratory diseases characterized by chronic inflammation. The preclinical and clinical data gathered to date support its anti-inflammatory potential, particularly in the context of COPD exacerbations. Further research will continue to delineate the full therapeutic utility of this targeted approach.

References

- 1. PI3K pathway defects leading to immunodeficiency and immune dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-course of inflammation and allergic bronchoconstrictor response in a model of ovalbumin-induced rapid pulmonary inflammation in Brown Norway rats | springermedicine.com [springermedicine.com]

- 4. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-course of inflammation and allergic bronchoconstrictor response in a model of ovalbumin-induced rapid pulmonary inflammation in Brown Norway rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Nemiralisib: A Technical Guide to its PI3K Delta Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) delta selectivity profile of Nemiralisib (also known as GSK2269557). The document details the quantitative biochemical and cellular potency of Nemiralisib, outlines the experimental protocols used for its characterization, and visualizes key biological and experimental concepts.

Introduction

Nemiralisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85/p55). Four isoforms of the p110 catalytic subunit exist: alpha (α), beta (β), gamma (γ), and delta (δ). PI3Kδ is primarily expressed in hematopoietic cells and is critically involved in the activation and function of immune cells. Its restricted expression pattern has made it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.

The therapeutic rationale for developing a selective PI3Kδ inhibitor like Nemiralisib lies in the potential to modulate immune responses with minimized off-target effects that might arise from inhibiting the more ubiquitously expressed PI3Kα and PI3Kβ isoforms. This guide summarizes the publicly available data on the selectivity and potency of Nemiralisib.

Quantitative Selectivity and Potency Data

The selectivity of Nemiralisib for PI3Kδ has been characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data available.

Biochemical Selectivity Profile against PI3K Isoforms

The inhibitory activity of Nemiralisib against the four class I PI3K isoforms has been determined in biochemical assays. The data clearly demonstrates a high degree of selectivity for PI3Kδ.

| Kinase Isoform | pKi | pIC50 | Selectivity over PI3Kδ (fold) |

| PI3Kδ | 9.9 | - | 1 |

| PI3Kα | - | 5.3 | >1000 |

| PI3Kβ | - | 5.8 | >1000 |

| PI3Kγ | - | 5.2 | >1000 |

Note: pKi and pIC50 values are negative logarithms of the inhibition constant and the half-maximal inhibitory concentration, respectively. A higher value indicates greater potency.

Off-Target Kinase Selectivity Profile

A comprehensive, publicly available kinome-wide selectivity screen for Nemiralisib (GSK2269557) has not been identified in the performed searches. Broad kinase panel screening is a crucial step in drug development to identify potential off-target activities that could lead to unexpected pharmacological effects or toxicities. While Nemiralisib is reported to be highly selective for PI3Kδ over the other PI3K isoforms, its activity against a wider panel of protein and lipid kinases is not detailed in the available literature.

Cellular Activity Profile

The cellular activity of Nemiralisib has been assessed in primary human cells. A key assay measures the inhibition of interferon-gamma (IFNγ) production in peripheral blood mononuclear cells (PBMCs).

| Assay | Cell Type | Endpoint | pIC50 |

| PBMC Assay | Human PBMCs | IFNγ Inhibition | 9.7 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The inhibitory activity of Nemiralisib against PI3K isoforms is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This method measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In the context of a kinase assay, a biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is then stopped, and a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the amount of phosphorylated substrate and is inversely proportional to the activity of a kinase inhibitor.

Detailed Protocol:

-

Compound Preparation: Nemiralisib is serially diluted in 100% DMSO to create a concentration gradient.

-

Enzyme and Compound Pre-incubation: The PI3K enzyme (α, β, δ, or γ) is pre-incubated with the diluted Nemiralisib or DMSO (vehicle control) for 15 minutes at room temperature in an assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate solution containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The final concentrations of ATP are typically at the Km for each specific isoform.

-

Enzymatic Reaction: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped by the addition of a detection buffer containing EDTA and the HTRF detection reagents (europium cryptate-labeled anti-phospho-PIP3 antibody and streptavidin-XL665).

-

Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents, the HTRF signal is read on a compatible plate reader. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of the two signals is calculated and used to determine the level of kinase inhibition.

-

Data Analysis: The HTRF ratio data is normalized to high (no inhibitor) and low (no enzyme) controls. The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value for Nemiralisib against each kinase isoform.

Cellular Assay: PBMC IFNγ Release Assay

This assay measures the ability of Nemiralisib to inhibit the production of the pro-inflammatory cytokine IFNγ by human peripheral blood mononuclear cells (PBMCs).

Principle: PBMCs are a mixed population of immune cells isolated from whole blood. When stimulated, T cells within the PBMC population produce IFNγ. The amount of IFNγ released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA). By treating the cells with Nemiralisib prior to stimulation, the inhibitory effect on this immune response can be measured.

Detailed Protocol:

-

PBMC Isolation: Human PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a specific density (e.g., 2 x 10⁵ cells/well) in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

-

Compound Treatment: Nemiralisib is serially diluted and added to the wells containing the PBMCs. A vehicle control (DMSO) is also included. The cells are pre-incubated with the compound for a defined period (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.

-

Cell Stimulation: The PBMCs are then stimulated to produce IFNγ. This can be achieved using a variety of stimuli, such as anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.

-

Incubation: The plates are incubated for a further period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion.

-

Supernatant Collection: After the incubation period, the cell culture plates are centrifuged to pellet the cells, and the supernatant containing the secreted IFNγ is carefully collected.

-

IFNγ Quantification (ELISA):

-

Coating: A 96-well ELISA plate is coated with a capture antibody specific for human IFNγ and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

-

Sample Incubation: The collected cell culture supernatants and a standard curve of recombinant human IFNγ are added to the wells and incubated.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for human IFNγ is added to the wells and incubated.

-

Enzyme Conjugate: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

-

Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) on a microplate reader.

-

-

Data Analysis: The concentration of IFNγ in each sample is determined by interpolating from the standard curve. The percentage of inhibition by Nemiralisib at each concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

PI3K Signaling Pathway

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Nemiralisib.

Experimental Workflow for Kinase Selectivity and Cellular Activity

Caption: Experimental workflows for determining biochemical selectivity and cellular activity.

Logical Relationship of Nemiralisib's Selectivity Profile

Caption: Logical relationship of Nemiralisib's known selectivity and unknown off-target profile.

GSK2269557 (Nemiralisib): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of leukocytes. Due to its restricted expression in immune cells, PI3Kδ has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of GSK2269557, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

GSK2269557 is a small molecule with the IUPAC name 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole |

| SMILES String | CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 |

| Molecular Formula | C₂₆H₂₈N₆O |

| Molecular Weight | 440.54 g/mol |

Pharmacological Properties

GSK2269557 is a highly potent and selective inhibitor of PI3Kδ. Its inhibitory activity against PI3Kδ and other isoforms is detailed in the table below. The high selectivity for the delta isoform over the alpha, beta, and gamma isoforms minimizes the risk of off-target effects.

| Parameter | Value |

| pKi (PI3Kδ) | 9.9 |

| pIC50 (PI3Kα) | 5.3 |

| pIC50 (PI3Kβ) | 5.8 |

| pIC50 (PI3Kγ) | 5.2 |

Pharmacokinetic Properties

The pharmacokinetic profile of GSK2269557 has been evaluated in both healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD). A summary of key pharmacokinetic parameters is presented below.

| Parameter | Population | Dose | Value |

| Tmax (hours) | Healthy Japanese Subjects | Single and Repeat Doses | ~0.08[1] |

| Terminal Half-life (hours) | Healthy Japanese Subjects | Single and Repeat Doses | ~40[1] |

| Accumulation Ratio (AUC₀₋₂₄) on Day 10 | Healthy Japanese Subjects | 200, 500, 700 µg (repeat doses) | 2.4 - 3.0[1] |

| Accumulation Ratio (Cmax) on Day 10 | Healthy Japanese Subjects | 200, 500, 700 µg (repeat doses) | 1.5 - 1.7[1] |

| Tmax (hours) | COPD Patients | Multiple Doses | ~2 |

Signaling Pathway

GSK2269557 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway in leukocytes. The following diagram illustrates the canonical pathway and the point of intervention by GSK2269557.

References

Nemiralisib Hydrochloride: A Technical Guide to its Application in Respiratory Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemiralisib hydrochloride (GSK2269557) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node in the activation and function of various immune cells implicated in respiratory inflammatory diseases. Developed as an inhaled therapeutic, Nemiralisib has been investigated primarily for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and, to a lesser extent, asthma. This technical guide provides a comprehensive overview of Nemiralisib's mechanism of action, its evaluation in preclinical and clinical respiratory inflammation models, and detailed methodologies for relevant experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals working on novel anti-inflammatory therapies for respiratory diseases. While clinical development of Nemiralisib has been halted, the data generated from its investigation provide valuable insights into the role of PI3Kδ in respiratory pathology and the potential of targeting this pathway.

Introduction: The Role of PI3Kδ in Respiratory Inflammation

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling pathways, regulating a wide array of cellular processes including cell growth, proliferation, survival, and motility. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. Of these, the δ isoform (PI3Kδ) is predominantly expressed in leukocytes, such as neutrophils, eosinophils, lymphocytes, and mast cells, making it an attractive therapeutic target for inflammatory diseases.[1]

In the context of respiratory inflammation, the activation of the PI3Kδ pathway is a central event. In diseases like asthma and COPD, various stimuli, including allergens, pollutants, and pathogens, trigger the activation of PI3Kδ in immune cells. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream signaling proteins, most notably Akt. The subsequent cascade of events promotes inflammatory cell recruitment to the lungs, the release of pro-inflammatory cytokines and chemilators, and the perpetuation of the inflammatory response that underlies the pathophysiology of these diseases.

Mechanism of Action of this compound

Nemiralisib is a highly potent and selective inhibitor of PI3Kδ.[2] By binding to the ATP-binding pocket of the PI3Kδ enzyme, Nemiralisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby blocking the downstream signaling cascade. This inhibition is expected to dampen the inflammatory response by:

-

Reducing the recruitment and activation of key inflammatory cells, including neutrophils and eosinophils, in the airways.

-

Decreasing the production of pro-inflammatory cytokines and chemokines.

-

Potentially restoring the impaired migratory accuracy of neutrophils observed in COPD.

The PI3Kδ signaling pathway and the inhibitory action of Nemiralisib are depicted in the following diagram:

Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the available quantitative data for this compound from various studies.

Table 1: In Vitro Potency of Nemiralisib

| Target | Assay Type | Value | Reference |

| PI3Kδ | Cell-free assay | pKi = 9.9 | [2] |

Table 2: Preclinical In Vivo Efficacy of Nemiralisib in a Rat Model of Allergic Asthma

| Parameter | Treatment | Outcome | Reference |

| Late Asthmatic Response (LAR) | GSK2269557 | No reduction | [3] |

| Airway Eosinophilia | GSK2269557 | Reduced | [3] |

| Airway Neutrophilia | GSK2269557 | No reduction | [3] |

Note: This data is from a conference abstract and lacks detailed dose-response information.

Table 3: Clinical Efficacy of Nemiralisib in COPD Patients (Stable Disease)

| Parameter | Treatment | Dose | Change from Placebo | Reference |

| Sputum IL-6 | Nemiralisib | 1000 µg | ↓ 29% | [4] |

| Sputum IL-8 | Nemiralisib | 1000 µg | ↓ 32% | [4] |

Table 4: Clinical Efficacy of Nemiralisib in Patients with an Acute Exacerbation of COPD

| Parameter | Treatment | Dose | Outcome vs. Placebo | Reference |

| Change from baseline FEV₁ at week 12 | Nemiralisib | 750 µg | No significant difference (-0.004L) | [5] |

| Rate of re-exacerbation | Nemiralisib | 500 µg | Numerical reduction | [5] |

| Rate of re-exacerbation | Nemiralisib | 750 µg | Numerical increase | [5] |

Table 5: Clinical Efficacy of Nemiralisib in Asthma Patients

| Parameter | Treatment | Dose | Change from Placebo | Reference |

| Sputum IL-5 | Nemiralisib | 1000 µg | Median ↓ 17% | [6] |

| Sputum IL-13 | Nemiralisib | 1000 µg | Median ↓ 7% | [6] |

| Sputum IL-6 | Nemiralisib | 1000 µg | Median ↓ 15% | [6] |

| Sputum IL-8 | Nemiralisib | 1000 µg | Median ↓ 8% | [6] |

Experimental Protocols

Detailed experimental protocols for the use of Nemiralisib in preclinical respiratory inflammation models are not extensively available in the public domain. However, based on standard methodologies for evaluating anti-inflammatory compounds in such models, the following protocols can be outlined.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This model is used to assess the efficacy of a test compound on allergen-induced airway inflammation, a key feature of asthma.

Workflow Diagram:

Caption: Experimental workflow for a murine model of OVA-induced allergic asthma.

Methodology:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.

-

Challenge: On days 21, 22, and 23, mice are challenged for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.

-

Treatment: Nemiralisib or vehicle is administered, for example, via intratracheal instillation, at a specified time before each OVA challenge.

-

Endpoint Analysis (Day 24):

-

Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine (B1211447) is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

-

Murine Model of Cigarette Smoke (CS)-Induced COPD

This model is used to evaluate the effect of a test compound on CS-induced airway inflammation and emphysema, hallmarks of COPD.

Workflow Diagram:

Caption: Experimental workflow for a murine model of CS-induced COPD.

Methodology:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Cigarette Smoke Exposure: Mice are exposed to the smoke of several cigarettes (e.g., 4-6) daily, 5 days a week, for a period of up to 12 weeks in a whole-body exposure chamber.

-

Treatment: Nemiralisib or vehicle is administered, for example, via inhalation, at a specified time before or after each CS exposure session.

-

Endpoint Analysis (Week 12):

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts, with a focus on neutrophils and macrophages, are performed. Cytokine levels (e.g., TNF-α, IL-1β, KC/CXCL1) are measured by ELISA.

-

Lung Histology: Lungs are fixed and stained with H&E. Emphysema is quantified by measuring the mean linear intercept. Inflammatory cell infiltration is scored.

-

Lung Function: Pulmonary function tests are performed to assess changes in lung mechanics, such as compliance and resistance.

-

Discussion and Future Perspectives

The available data on this compound highlight the therapeutic potential of targeting the PI3Kδ pathway in respiratory inflammatory diseases. In clinical studies with COPD patients, inhaled Nemiralisib demonstrated a reduction in key inflammatory cytokines in the sputum.[4] Similarly, in asthmatic patients, a decrease in sputum levels of Th2-associated cytokines was observed.[6] These findings provide evidence of target engagement in the lung.

However, the clinical efficacy of Nemiralisib in terms of improving lung function has been less convincing. In a large dose-ranging study in patients with acute exacerbations of COPD, Nemiralisib did not significantly improve FEV₁ compared to placebo.[5] This lack of robust clinical benefit, coupled with a reported side effect of post-inhalation cough, likely contributed to the decision to halt its development.

The limited publicly available preclinical data in relevant animal models makes it challenging to fully assess the disconnect between the observed anti-inflammatory effects and the lack of clinical efficacy. The single conference abstract reporting on a rat asthma model suggests that while Nemiralisib can reduce eosinophilic inflammation, it may not impact other key aspects of the asthmatic response, such as the late asthmatic response and neutrophilic inflammation.[3]

For future research in the field of PI3Kδ inhibition for respiratory diseases, several key considerations emerge:

-

Patient Phenotyping: A more targeted approach to patient selection, focusing on individuals with a clear PI3Kδ-driven inflammatory signature, may be necessary to demonstrate clinical benefit.

-

Combination Therapies: The efficacy of PI3Kδ inhibitors may be enhanced when used in combination with other standard-of-care medications, such as bronchodilators or corticosteroids.

-

Alternative Dosing and Formulation: Further optimization of the drug delivery system and dosing regimen could potentially improve the therapeutic index and reduce side effects like cough.

-

Exploration of Dual-Inhibitors: The investigation of compounds that inhibit both PI3Kδ and other relevant isoforms, such as PI3Kγ, may offer a broader anti-inflammatory effect.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Nemiralisib's Impact on Downstream Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemiralisib (also known as GSK2269557) is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly neutrophils and lymphocytes. Upregulation of the PI3Kδ pathway has been implicated in the pathogenesis of inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides an in-depth analysis of the mechanism of action of Nemiralisib and its effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Nemiralisib is a highly potent inhibitor of PI3Kδ, with a pKi of 9.9.[1] By selectively targeting PI3Kδ, Nemiralisib blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The inhibition of PIP3 production by Nemiralisib leads to the attenuation of the entire PI3K/Akt signaling cascade, thereby modulating immune cell function and inflammatory responses.

Quantitative Effects on Downstream Signaling

The inhibitory activity of Nemiralisib on the PI3Kδ pathway has been quantified through various preclinical and clinical studies. The following tables summarize the key quantitative data on the effects of Nemiralisib on downstream signaling molecules and inflammatory mediators.

| Parameter | Value | Assay/Context | Reference |

| pKi for PI3Kδ | 9.9 | Cell-free assay | [1] |

| PIP3 Levels in Sputum | 36% decrease | 12 days of 2 mg Nemiralisib in healthy smokers | |

| Sputum IL-6 Levels | 29% average reduction | 14 days of 1000 µg inhaled Nemiralisib in COPD patients | [2] |

| Sputum IL-8 Levels | 32% average reduction | 14 days of 1000 µg inhaled Nemiralisib in COPD patients | [2] |

Table 1: Quantitative Inhibition Data for Nemiralisib

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention by Nemiralisib.

Figure 1: PI3K/Akt Signaling Pathway and Nemiralisib's Point of Inhibition.

Key Downstream Effects and Experimental Protocols

Inhibition of Akt Phosphorylation

Mechanism: The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent phosphorylation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2). This inhibition of Akt activation is a key mechanism through which Nemiralisib exerts its anti-inflammatory effects.

Experimental Protocol: In Vitro Akt Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human neutrophils, U937 cells) in appropriate media.

-

Starve cells of growth factors for 4-6 hours to reduce basal Akt phosphorylation.

-

Pre-incubate cells with varying concentrations of Nemiralisib or vehicle control for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., fMLP, IL-8, or a growth factor) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Akt and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal for each sample.

-

Calculate the percentage of inhibition of Akt phosphorylation at each concentration of Nemiralisib compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the Nemiralisib concentration.

-

Figure 2: Experimental Workflow for Western Blot Analysis of Akt Phosphorylation.

Reduction of Pro-inflammatory Cytokine Production

Mechanism: The PI3K/Akt pathway is involved in the transcriptional regulation of several pro-inflammatory cytokines. By inhibiting this pathway, Nemiralisib can reduce the production and release of cytokines such as IL-6 and IL-8 from inflammatory cells.

Experimental Protocol: Measurement of Cytokines in Sputum (ELISA)

-

Sputum Induction and Processing:

-

Induce sputum from subjects following standardized procedures (e.g., inhalation of hypertonic saline).

-

Select purulent or mucoid portions of the sputum and treat with a mucolytic agent (e.g., dithiothreitol, DTT).

-

Centrifuge the sample to separate the cells from the supernatant.

-

Collect and store the supernatant at -80°C until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits for human IL-6 and IL-8.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Wash the plate and block non-specific binding sites.

-

Add diluted sputum supernatants and a series of known standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add a substrate solution that will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in each sputum sample by interpolating its absorbance value on the standard curve.

-

Compare the cytokine levels in samples from Nemiralisib-treated subjects to those from a placebo-treated group.

-

Inhibition of Neutrophil Chemotaxis

Mechanism: Neutrophil migration to sites of inflammation is a key process in many respiratory diseases and is highly dependent on PI3Kδ signaling. Chemoattractants activate PI3Kδ, leading to the generation of PIP3 at the leading edge of the cell, which is essential for establishing polarity and directional movement. Nemiralisib's inhibition of PI3Kδ disrupts this process, thereby impairing neutrophil chemotaxis.

Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in a suitable assay buffer.

-

-

Boyden Chamber Assay:

-

Use a Boyden chamber or a multi-well transwell plate with a microporous membrane (e.g., 3-5 µm pore size).

-

Add a chemoattractant (e.g., IL-8, fMLP) to the lower chamber.

-

Pre-incubate the isolated neutrophils with various concentrations of Nemiralisib or vehicle control.

-

Add the pre-treated neutrophils to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify migration using a fluorescent dye that binds to the DNA of migrated cells and measure the fluorescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of Nemiralisib compared to the vehicle control.

-

Determine the IC50 value for the inhibition of neutrophil migration.

-

Figure 3: Experimental Workflow for In Vitro Neutrophil Chemotaxis Assay.

Conclusion

Nemiralisib is a potent and selective PI3Kδ inhibitor that effectively modulates downstream signaling pathways integral to the inflammatory response. Its mechanism of action, centered on the inhibition of PIP3 production and subsequent attenuation of Akt signaling, leads to a reduction in pro-inflammatory cytokine release and impairment of neutrophil migration. While clinical trial results have shown mixed efficacy, the preclinical and mechanistic data clearly demonstrate Nemiralisib's ability to engage its target and affect downstream signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nemiralisib and other PI3Kδ inhibitors in the context of inflammatory diseases. Further research focusing on optimizing drug delivery and patient selection may be crucial to unlocking the full therapeutic potential of this class of inhibitors.

References

Nemiralisib Hydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemiralisib hydrochloride (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] This document provides an in-depth technical overview of the target validation studies for Nemiralisib, summarizing key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, with a focus on data presentation, detailed experimental methodologies, and visualization of key pathways and workflows. While showing initial promise in preclinical models of inflammation, the clinical development of Nemiralisib for respiratory diseases has encountered challenges, with some studies failing to meet their primary endpoints, highlighting the complexities of translating preclinical findings to clinical efficacy.

Target Profile: Phosphoinositide 3-Kinase Delta (PI3Kδ)

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling pathways, governing a wide range of cellular processes including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into isoforms α, β, γ, and δ. PI3Kδ is primarily expressed in leukocytes, making it a compelling therapeutic target for inflammatory and autoimmune diseases, as well as certain hematological malignancies.[3]

Upregulation of the PI3Kδ pathway has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), where it is believed to contribute to the dysregulated inflammatory response.[4] Additionally, gain-of-function mutations in the gene encoding the p110δ catalytic subunit lead to a rare primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS), characterized by recurrent respiratory infections and lymphoproliferation.

This compound was developed as a selective inhibitor of PI3Kδ to modulate the inflammatory cascade in respiratory diseases.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in a variety of preclinical assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Value | Unit | Reference |

| PI3Kδ | Biochemical Kinase Assay | 9.9 | pKi | [1][2] |

| PI3Kα | Biochemical Kinase Assay | 5.3 | pIC50 | [1] |

| PI3Kβ | Biochemical Kinase Assay | 5.8 | pIC50 | [1] |

| PI3Kγ | Biochemical Kinase Assay | 5.2 | pIC50 | [1] |

| IFNγ release | PBMC Assay | 9.7 | pIC50 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Endpoint | Result | Reference |

| Brown Norway Rat | Ovalbumin-induced lung inflammation | Reduction in eosinophil recruitment | ED50 of 67 µg/kg | [1] |

ED50 is the dose that produces 50% of the maximal effect.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including inflammation, cell survival, and proliferation. By inhibiting PI3Kδ, Nemiralisib blocks the production of PIP3, thereby attenuating the downstream signaling cascade.

Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of Nemiralisib.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring the in vitro kinase activity of PI3Kδ and the inhibitory potential of Nemiralisib.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Adenosine triphosphate (ATP)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-PIP3 antibody and a suitable acceptor fluorophore)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add a small volume of the diluted Nemiralisib or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PI3Kδ enzyme to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.

-

Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of Nemiralisib and plot the results to determine the IC50 value using a suitable software.

References

In Vivo Efficacy of Nemiralisib: A Technical Overview of Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Dated: December 10, 2025

Introduction

Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The PI3Kδ signaling pathway plays a crucial role in the activation, proliferation, and function of various leukocytes, making it a key driver of inflammation in numerous diseases. Upregulation of this pathway has been particularly noted in inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). By targeting PI3Kδ, Nemiralisib aims to offer a therapeutic benefit by modulating the underlying inflammatory processes. This technical guide provides an in-depth summary of the in vivo efficacy of Nemiralisib as demonstrated in key preclinical animal models, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows.

Mechanism of Action: PI3Kδ Signaling Pathway

Nemiralisib exerts its anti-inflammatory effects by inhibiting the PI3Kδ enzyme, which is predominantly expressed in hematopoietic cells. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like the serine/threonine kinase Akt. This cascade of events is central to regulating a multitude of cellular functions in immune cells, including proliferation, survival, migration, and the release of inflammatory mediators. By blocking the production of PIP3, Nemiralisib effectively dampens these downstream inflammatory responses.

Quantitative Efficacy Data

The in vivo efficacy of Nemiralisib has been evaluated in rodent models of respiratory inflammation and infection. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Nemiralisib in a Rat Model of Allergen-Induced Lung Inflammation

| Animal Model | Endpoint | Dose / Route | Efficacy | Reference |

| Brown Norway Rat (Ovalbumin-induced) | Eosinophil Recruitment | Intratracheal | ED₅₀ = 67 µg/kg | [1] |

| Brown Norway Rat (Ovalbumin-induced) | Leukocyte Subpopulations | Intratracheal | Dose-dependent reduction | [1] |

| Brown Norway Rat (Ovalbumin-induced) | IL-13 Levels in Lungs | Intratracheal | Dose-dependent reduction | [1] |

Table 2: Efficacy of Nemiralisib in Mouse Models of Bacterial Pneumonia

| Animal Model | Treatment Schedule | Endpoint | Efficacy | Reference |

| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Prophylactic (24h prior to infection) | Survival | Prolonged survival compared to vehicle | [1][2] |

| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Therapeutic (8h or 24h post-infection) | Survival | No impact on survival | [1][2] |

| p110δE1020K Mice (S. pneumoniae infection) | Prophylactic (24h prior to infection) | Survival | ~20% increase in survival | [1] |

| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Prophylactic | Lung Cytokine Levels (TNFα, IL-6, IL-1β) | Reduction compared to vehicle | [2] |

Detailed Experimental Protocols

Ovalbumin-Induced Lung Inflammation in Brown Norway Rats

This model mimics key features of allergic asthma, particularly the Th2-driven eosinophilic inflammation.

-

Objective: To assess the ability of Nemiralisib to inhibit allergen-induced recruitment of inflammatory cells into the lungs.

-

Animal Strain: Male Brown Norway rats.

-

Sensitization and Challenge Protocol: A standard sensitization protocol for this model involves intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on multiple days (e.g., days 0, 1, and 2). Following the sensitization period, animals are challenged with an aerosolized OVA solution (e.g., 1% OVA) on subsequent days (e.g., days 5 and 6) to induce an inflammatory response in the lungs.

-

Drug Administration: Nemiralisib (or vehicle control) is administered intratracheally at specified doses prior to the final OVA challenge.

-

Endpoint Analysis: At a defined time point after the final challenge (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for:

-

Total and Differential Cell Counts: To quantify the number of eosinophils, neutrophils, and other leukocyte subpopulations.

-

Cytokine Levels: Measurement of inflammatory mediators such as IL-13 using methods like ELISA.

-

-

Statistical Analysis: The effective dose 50 (ED₅₀) for the inhibition of eosinophil recruitment is calculated using dose-response curve analysis.

References

Preclinical Pharmacodynamics of Nemiralisib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemiralisib hydrochloride (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-delta (PI3Kδ) enzyme.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is integral to the activation and function of various immune cells. Its upregulation has been implicated in the pathogenesis of inflammatory diseases, particularly respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Nemiralisib, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.

Mechanism of Action

This compound is a potent and selective inhibitor of the PI3Kδ isoform.[1][2] By targeting PI3Kδ, Nemiralisib effectively modulates downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is a central regulator of cellular function. Inhibition of PI3Kδ leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, attenuates the activation of downstream effectors such as AKT, a serine/threonine kinase that is critical for cell survival and proliferation. The selective inhibition of PI3Kδ in immune cells is the primary mechanism through which Nemiralisib exerts its anti-inflammatory effects.

Quantitative Pharmacodynamic Data

The potency and selectivity of Nemiralisib have been characterized in various preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

In Vitro Potency and Selectivity

Nemiralisib demonstrates high potency for PI3Kδ with significant selectivity over other Class I PI3K isoforms.

| Target | Potency (pKi) | Potency (pIC50) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 9.9[1][2][3] | - | - |

| PI3Kα | - | 5.3[1][2] | >1000-fold[1][2] |

| PI3Kβ | - | 5.8[1][2] | >1000-fold[1][2] |

| PI3Kγ | - | 5.2[1][2] | >1000-fold[1][2] |

pKi represents the negative logarithm of the inhibition constant, and pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.

In a peripheral blood mononuclear cell (PBMC) assay, Nemiralisib inhibited interferon-gamma (IFNγ) production with a pIC50 of 9.7, demonstrating its functional activity in a cellular context.[1][2]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-inflammatory effects of Nemiralisib in relevant animal models of respiratory disease.

| Animal Model | Endpoint | Route of Administration | ED50 |

| Brown Norway Rat Acute Ovalbumin (OVA) Model | Eosinophil Recruitment | Intratracheal | 67 µg/kg[3] |

ED50 represents the dose that produces 50% of the maximal effect.

In this model, Nemiralisib also dose-dependently reduced the recruitment of all leukocyte subpopulations and levels of IL-13 in the lungs.[3]

Key Experimental Protocols

This section details the methodologies for key preclinical assays used to characterize the pharmacodynamics of Nemiralisib.

PI3Kδ Kinase Inhibition Assay

Objective: To determine the in vitro potency and selectivity of Nemiralisib against PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.

-

Compound Preparation: Nemiralisib is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.

-

Kinase Reaction:

-

The PI3K enzyme is pre-incubated with Nemiralisib or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in an assay buffer containing HEPES, NaCl, and MgCl2.

-

The kinase reaction is initiated by the addition of a substrate solution containing ATP (at the Km for each isoform) and PIP2.

-

-

Detection: The production of the phosphorylated product, PIP3, is measured. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay which measures the amount of ADP produced, or by using a labeled PIP3 and detecting its incorporation into a capture plate.

-

Data Analysis: The raw data are normalized to high (no inhibitor) and low (no enzyme) controls. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the data to a four-parameter logistic equation.

In Vitro Neutrophil Migration Assay

Objective: To assess the effect of Nemiralisib on the chemotaxis of neutrophils, a key process in inflammation.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

-

Chemotaxis Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells is used.

-

Assay Procedure:

-

A chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber.

-

Isolated neutrophils, pre-incubated with various concentrations of Nemiralisib or vehicle, are placed in the upper chamber.

-

The chamber is incubated at 37°C in a humidified incubator to allow for neutrophil migration through the membrane towards the chemoattractant.

-

-

Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence intensity.

-

Data Analysis: The percentage of migrating cells is calculated relative to the total number of cells added. The inhibitory effect of Nemiralisib is determined by comparing the migration in the presence of the compound to the vehicle control.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Rats

Objective: To evaluate the in vivo efficacy of Nemiralisib in a model of allergic airway inflammation.

Methodology:

-

Sensitization: Brown Norway rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum). This is typically done on day 0 and repeated on a later day (e.g., day 14).

-

Challenge: On subsequent days (e.g., days 21 and 23), the sensitized rats are challenged with an intratracheal or intranasal administration of OVA to induce an inflammatory response in the lungs.

-

Drug Administration: Nemiralisib is administered to the animals, typically via the intratracheal route, at various doses prior to the OVA challenge.

-

Assessment of Airway Inflammation: At a specified time point after the final challenge (e.g., 24 hours), the animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

-

Lung Histology: The lungs may be processed for histological analysis to assess the extent of cellular infiltration and inflammation.

-

Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-13) in the BAL fluid can be measured using techniques like ELISA.

-

-

Data Analysis: The effect of Nemiralisib on the various inflammatory parameters is compared to the vehicle-treated control group. Dose-response curves are generated to determine the ED50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway targeted by Nemiralisib and the workflows of the experimental protocols described above.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Nemiralisib.

Caption: Experimental workflow for the PI3K kinase inhibition assay.

Caption: Experimental workflow for the in vivo ovalbumin-induced airway inflammation model.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a therapeutic agent for inflammatory respiratory diseases. Its high potency and selectivity for PI3Kδ translate to significant anti-inflammatory effects in both in vitro cellular assays and in vivo models of allergic airway inflammation. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for further research and development of Nemiralisib and other selective PI3Kδ inhibitors. The targeted inhibition of a key signaling pathway in immune cells represents a promising strategy for the treatment of a range of inflammatory conditions.

References

Nemiralisib for Activated PI3K Delta Syndrome (APDS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemiralisib (B609524) (GSK2269557) is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This document provides a comprehensive technical overview of nemiralisib's investigation for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. While the clinical development of nemiralisib for APDS has been discontinued (B1498344) due to a lack of observed efficacy, this guide consolidates the available scientific and clinical data to inform future research in the field of PI3Kδ inhibition. The document details the PI3Kδ signaling pathway, the mechanism of action of nemiralisib, summarizes the findings from the open-label clinical trial in APDS patients, and provides relevant experimental protocols.

Introduction to APDS and the PI3Kδ Signaling Pathway

Activated PI3K Delta Syndrome (APDS) is a rare, autosomal dominant primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ, or loss-of-function mutations in PIK3R1, encoding the p85α regulatory subunit. This leads to hyperactivation of the PI3Kδ signaling pathway, predominantly in immune cells.[1] The clinical manifestations of APDS are heterogeneous and include recurrent sinopulmonary infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.

The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of B cells and T cells.[1] Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like cell growth, survival, and differentiation. In APDS, the constitutive activation of this pathway leads to immune dysregulation.

Below is a diagram illustrating the PI3Kδ signaling pathway and the mechanism of action of nemiralisib.

Nemiralisib in APDS: Clinical Investigation

Nemiralisib was investigated in an open-label, Phase IIa clinical trial (NCT02593539) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with APDS.[1]

Study Design

-

Study Type: Open-label, single-arm, prospective cohort study.[1]

-

Participants: Five adult patients with a confirmed genetic diagnosis of APDS.[1]

-

Intervention: Inhaled nemiralisib administered once daily for 12 weeks.[1]

-

Primary Outcome Measures: Safety and tolerability.[1]

-

Secondary Outcome Measures: Pharmacokinetics, changes in sputum and blood biomarkers (including PIP3), and clinical assessments.[1]

Clinical Trial Workflow

The following diagram outlines the general workflow of the NCT02593539 clinical trial.

Summary of Clinical Findings

The trial demonstrated that inhaled nemiralisib was generally well-tolerated. However, it failed to show convincing evidence of target engagement in the lungs or downstream pharmacological effects.[1]

Data Presentation

Table 1: Safety and Tolerability of Nemiralisib in APDS Patients (N=5) [1]

| Adverse Event (AE) | Frequency | Severity |

| Cough | Most Common | Mild |

| Other Reported AEs | Infrequent | Mild |

| Serious Adverse Events | None | N/A |

Table 2: Pharmacodynamic and Efficacy Outcomes [1]

| Parameter | Outcome |

| Sputum PIP3 Levels | No significant change from baseline. |

| Sputum and Blood Inflammatory Markers | No significant changes observed. |

| Lymphocyte Subsets in Blood | No meaningful changes from baseline. |

| Clinical Efficacy | No evidence of clinical benefit in APDS-related symptoms. |

Note: Specific quantitative data on biomarker changes and pharmacokinetic parameters from the APDS trial are not publicly available.

Systemic exposure to nemiralisib was found to be higher in the APDS patients compared to previous studies in other populations, suggesting that the inhaled drug may not have been retained in the structurally damaged lungs of these patients for a sufficient duration to exert a local effect.[1]

Pharmacokinetics of Inhaled Nemiralisib

While pharmacokinetic data from the APDS trial is not available, studies in healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD) provide insights into the pharmacokinetic profile of inhaled nemiralisib.

Table 3: Summary of Nemiralisib Pharmacokinetics (from studies in healthy volunteers and COPD patients)

| PK Parameter | Value | Reference |

| Absorption | Rapidly absorbed following inhalation. | |

| Time to Peak (Tmax) | Not explicitly stated, but plasma concentrations peak shortly after inhalation. | |

| Systemic Exposure | Dose-proportional increase in plasma concentrations. | |

| Distribution | Higher concentrations observed in bronchoalveolar lavage (BAL) fluid and cells compared to plasma. | |

| Metabolism & Excretion | Primarily metabolized by CYP3A4. |

Note: The values presented are a general summary and may vary depending on the specific study population and dose.

Experimental Protocols

This section provides an overview of the methodologies relevant to the investigation of nemiralisib and other PI3Kδ inhibitors.

PI3Kδ Kinase Activity Assay (In Vitro)

A common method to assess the inhibitory activity of a compound on PI3Kδ is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The PI3Kδ enzyme phosphorylates a substrate (e.g., PIP2), converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: In a multi-well plate, combine the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound (nemiralisib) at various concentrations in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

-

-